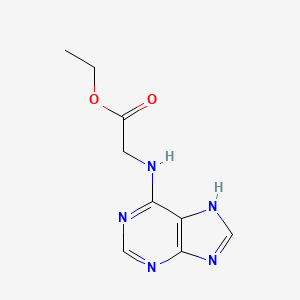

ethyl 2-((9H-purin-6-yl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((9H-purin-6-yl)amino)acetate is a chemical compound that belongs to the class of purine derivatives It is structurally characterized by the presence of a purine ring system, which is a fused bicyclic structure composed of a pyrimidine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((9H-purin-6-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 6-amino-9H-purine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the purine attacks the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((9H-purin-6-yl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

Antiviral Applications

Ethyl 2-((9H-purin-6-yl)amino)acetate is primarily recognized for its antiviral properties. As a purine derivative, it exhibits potential against various viral infections, particularly those caused by herpes viruses. The compound's structure allows it to interfere with viral replication processes, making it a candidate for the development of antiviral drugs.

- Mechanism of Action : The compound acts by mimicking natural nucleotides, thereby inhibiting viral DNA synthesis. This mechanism is similar to that of established antiviral agents like acyclovir, which is effective against herpes simplex virus and varicella-zoster virus .

- Clinical Relevance : this compound has been studied for its efficacy in treating conditions such as herpetic keratitis and cytomegalovirus infections, especially in immunocompromised patients .

Anticancer Properties

Recent studies have indicated that this compound may also play a role in cancer treatment, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs).

- CDK Inhibition : Research has shown that derivatives of this compound can inhibit CDK2, an important target in cancer therapy due to its role in cell cycle regulation. For instance, a study identified a derivative with an IC50 value of 19 nM against CDK2, demonstrating strong selectivity and potential for further development as an anticancer agent .

- Application in Triple-Negative Breast Cancer : The compound has shown promising anti-proliferative activity in triple-negative breast cancer cells, indicating its potential as part of a therapeutic regimen for this aggressive cancer type .

Synthesis and Chemical Utility

This compound serves as a crucial building block in the synthesis of more complex purine derivatives.

- Synthetic Pathways : The compound can be synthesized through various methods involving the condensation of purine derivatives with ethyl acetate or similar reagents. Its versatility allows chemists to modify the structure for enhanced biological activity or improved pharmacokinetic properties .

Case Study 1: Antiviral Efficacy

A clinical study evaluated the effectiveness of this compound against cytomegalovirus in transplant patients. Results indicated significant reductions in viral load compared to control groups, underscoring its potential as a therapeutic agent .

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that treatment with derivatives of this compound led to decreased cell viability and induced apoptosis. These findings suggest that this compound could be developed into a novel anticancer drug .

Summary and Future Directions

The applications of this compound span antiviral and anticancer therapies, highlighting its importance in pharmaceutical research. Ongoing studies are likely to focus on optimizing its structure to enhance efficacy and reduce side effects.

| Application Area | Potential Benefits | Current Research Focus |

|---|---|---|

| Antiviral | Effective against herpes viruses | Clinical trials for cytomegalovirus treatment |

| Anticancer | Inhibition of CDK2 | Development of selective CDK inhibitors |

| Synthesis Utility | Building block for complex compounds | Exploration of new synthetic pathways |

Mechanism of Action

The mechanism of action of ethyl 2-((9H-purin-6-yl)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The purine ring system allows the compound to mimic natural nucleotides, enabling it to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-((9H-purin-6-yl)amino)acetate can be compared with other purine derivatives, such as:

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Acyclovir: A synthetic purine analog used as an antiviral drug.

Uniqueness

What sets this compound apart is its specific ethyl ester functional group, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and applications in various fields.

List of Similar Compounds

- Adenine

- Guanine

- Acyclovir

- 6-Aminopurine derivatives

Biological Activity

Ethyl 2-((9H-purin-6-yl)amino)acetate, a purine derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a purine core structure modified with an ethyl acetate moiety. Its chemical formula is C9H10N4O2 with a molecular weight of approximately 194.20 g/mol. The purine ring is pivotal in biological systems, playing roles in nucleic acid structure and cellular signaling.

Research indicates that compounds related to this compound exhibit various mechanisms of action:

- Cyclin-dependent Kinase Inhibition :

- Studies have shown that derivatives of 2-aminopurine, including those similar to this compound, can inhibit Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and tumor growth. For instance, certain derivatives have demonstrated IC50 values as low as 19 nM against CDK2, highlighting their potential as anticancer agents .

- Antimicrobial Activity :

Case Studies

- Triple-Negative Breast Cancer (TNBC) :

- Mechanistic Insights :

Research Findings

Recent investigations into the antimicrobial properties of related purine derivatives have yielded promising results:

- Minimum Inhibitory Concentration (MIC) values for various bacterial strains ranged from 4.69 to 156.47 µM, demonstrating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- The antifungal activity was also notable with MIC values against Candida albicans ranging from 16.69 to 78.23 µM.

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target | IC50/MIC Values |

|---|---|---|---|

| This compound | Anticancer | CDK2 | ~19 nM |

| Similar Derivative | Antibacterial | E. coli | 8.33 µM |

| Similar Derivative | Antifungal | C. albicans | 16.69 µM |

Properties

Molecular Formula |

C9H11N5O2 |

|---|---|

Molecular Weight |

221.22 g/mol |

IUPAC Name |

ethyl 2-(7H-purin-6-ylamino)acetate |

InChI |

InChI=1S/C9H11N5O2/c1-2-16-6(15)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-5H,2-3H2,1H3,(H2,10,11,12,13,14) |

InChI Key |

FRWPZDCYVQSDRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.